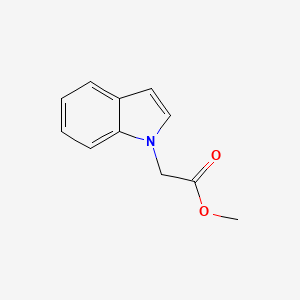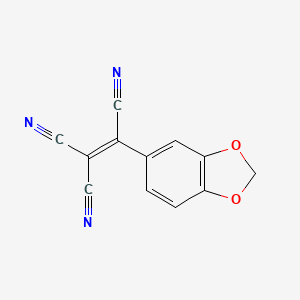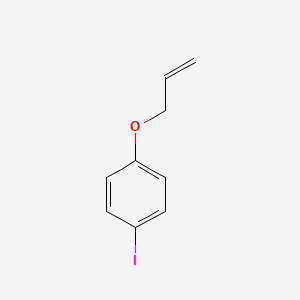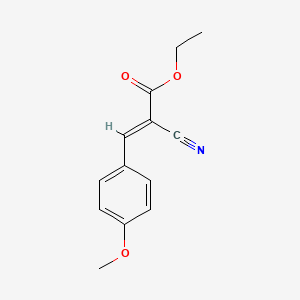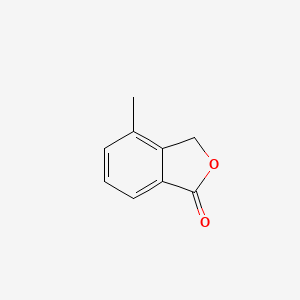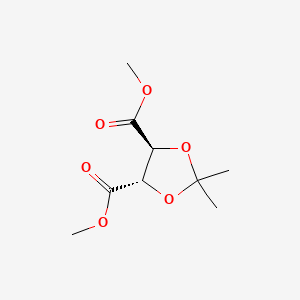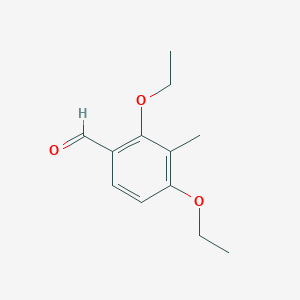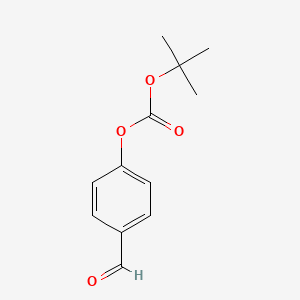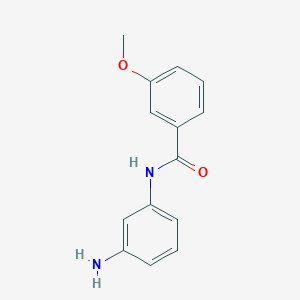
N-(3-aminophenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-3-methoxybenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. Benzamides are known for their diverse biological activities and have been studied extensively in medicinal chemistry for their potential therapeutic applications. The compound of interest, while not directly studied in the provided papers, shares structural similarities with the compounds discussed in the papers, such as the presence of an amide group and substituted benzene rings .
Synthesis Analysis
The synthesis of related benzamide compounds involves various organic chemistry techniques, including condensation reactions, hydrogenation, and esterification. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an intermediate diamine compound . Similarly, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was synthesized using a nitro-substituted precursor and chlorosulfonic acid, followed by hydrogenation and esterification to achieve the final product . These methods could potentially be adapted for the synthesis of N-(3-Aminophenyl)-3-methoxybenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed and found to crystallize in two polymorphs, both in the monoclinic system . The title compound from another study crystallized in the tetragonal system, and its geometric bond lengths and angles were compared with theoretical values obtained from density functional theory (DFT) calculations . These analyses are crucial for understanding the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for N-(3-Aminophenyl)-3-methoxybenzamide, but they do discuss the reactivity of similar compounds. For instance, the synthesis processes involve reactions such as condensation, which is a common method for forming amide bonds, and hydrogenation, which is used to reduce nitro groups to amino groups . These reactions are indicative of the types of chemical transformations that benzamide derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like amides and ethers can affect these properties. For example, the intermolecular hydrogen bonding between amide groups can lead to the formation of molecular belts in the crystal structure, as observed in the study of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the reactivity and potential biological activity of the compounds . These properties are essential for understanding the behavior of benzamide derivatives in different environments and their interactions with biological targets.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
Research on closely related molecules, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted to understand the intermolecular interactions and molecular structure through single crystal X-ray diffraction and DFT calculations. These studies are crucial for understanding how such compounds interact at a molecular level, which is essential for drug design and material science applications (Karabulut et al., 2014).
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures similar to N-(3-Aminophenyl)-3-methoxybenzamide, have shown potential as powerful antioxidants by scavenging free radicals. Electrochemical studies on these compounds help understand their free radical scavenging activity, which is fundamental for developing new antioxidant therapies (Jovanović et al., 2020).
Antiviral and Antimicrobial Applications
Several N-phenylbenzamide derivatives have been synthesized and tested for their antiviral activities, particularly against Enterovirus 71. Compounds such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown activity at low micromolar concentrations, indicating the potential of similar compounds in antiviral drug development (Ji et al., 2013). Additionally, derivatives of 3-methoxybenzamide have been explored for their antibacterial properties, specifically targeting the bacterial cell division protein FtsZ, which is crucial for developing new antibacterial agents (Haydon et al., 2010).
Organic Synthesis and Chemical Transformations
Research has also focused on the synthesis of complex molecules, where N-methoxybenzamides serve as precursors or intermediates in various chemical reactions. For instance, Rh(III)-catalyzed reactions involving N-methoxybenzamides have been developed to synthesize 3-amino-4-arylisoquinolinones, showcasing the role of such compounds in facilitating novel synthetic routes (Li et al., 2019).
Safety And Hazards
Orientations Futures
There are ongoing research efforts to explore the potential applications of similar compounds1819. However, specific future directions for “N-(3-aminophenyl)-3-methoxybenzamide” are not readily available in the searched resources.
Please note that the information provided is based on the available resources and may not fully cover “N-(3-aminophenyl)-3-methoxybenzamide”. For more detailed information, further research in scientific databases and literature is recommended.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJFYKNXWHWKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

